molecular formula C13H11F2NO3S B5290866 2,5-difluoro-N-(4-methoxyphenyl)benzenesulfonamide

2,5-difluoro-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B5290866
M. Wt: 299.29 g/mol
InChI Key: ROIVYKBIWMKMDB-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(4-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H11F2NO3S and a molecular weight of 299.29 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,5-difluoro-N-(4-methoxyphenyl)benzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 4-methoxyaniline under suitable conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

2,5-difluoro-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-difluoro-N-(4-methoxyphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atoms and methoxy group can also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar compounds to 2,5-difluoro-N-(4-methoxyphenyl)benzenesulfonamide include:

These compounds share the difluorobenzenesulfonamide core structure but differ in the substituents on the benzene ring. The presence of different substituents can significantly affect the chemical properties and biological activities of these compounds, highlighting the uniqueness of this compound in terms of its specific interactions and applications.

Properties

IUPAC Name

2,5-difluoro-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO3S/c1-19-11-5-3-10(4-6-11)16-20(17,18)13-8-9(14)2-7-12(13)15/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIVYKBIWMKMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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